molecular formula C10H11ClFN5O3 B10830316 Fludarabine-Cl

Fludarabine-Cl

Cat. No.: B10830316
M. Wt: 303.68 g/mol
InChI Key: HSCKXTNMVCTWGY-UUOKFMHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fludarabine-Cl is a synthetic purine nucleoside analog that has shown significant potential in the treatment of various hematological malignancies. It is known for its ability to inhibit DNA synthesis, making it a valuable chemotherapeutic agent . This compound is particularly effective against chronic lymphocytic leukemia and non-Hodgkin’s lymphoma .

Chemical Reactions Analysis

Types of Reactions

Fludarabine-Cl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine gas . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include various fluorinated and chlorinated derivatives of the original nucleoside structure. These derivatives often exhibit enhanced biological activity and improved pharmacokinetic properties .

Scientific Research Applications

Fludarabine-Cl has a wide range of scientific research applications, including:

Properties

Molecular Formula

C10H11ClFN5O3

Molecular Weight

303.68 g/mol

IUPAC Name

(2R,3R,4S,5S)-2-(6-amino-2-fluoropurin-9-yl)-5-(chloromethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H11ClFN5O3/c11-1-3-5(18)6(19)9(20-3)17-2-14-4-7(13)15-10(12)16-8(4)17/h2-3,5-6,9,18-19H,1H2,(H2,13,15,16)/t3-,5-,6-,9-/m1/s1

InChI Key

HSCKXTNMVCTWGY-UUOKFMHZSA-N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CCl)O)O)F)N

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CCl)O)O)F)N

Origin of Product

United States

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